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Introduction
SR-717 is a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes

(STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate

(cGAMP) mimetic, SR-717 activates the STING signaling cascade, leading to the production of

type I interferons and other pro-inflammatory cytokines. This immune activation has shown

therapeutic potential in preclinical models of cancer and as a radioprotective agent. These

application notes provide an overview of SR-717 dosage, administration, and experimental

protocols for its use in mouse models.

Data Presentation
Table 1: In Vivo Efficacy of SR-717 in Mouse Tumor
Models
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Tumor Model Mouse Strain
SR-717
Dosage &
Route

Treatment
Schedule

Key Findings

B16-F10

Melanoma
C57BL/6

10 mg/kg,

Intravenous

Three times

every two days

Prolonged

survival[1]

B16-F10

Melanoma
C57BL/6

30 mg/kg,

Intraperitoneal

Once daily for

seven days

Inhibited tumor

growth and

prolonged

survival[1]

CT26 Colon

Carcinoma
BALB/c

30 mg/kg,

Intraperitoneal
Not specified

Showed anti-

tumor activity[2]

Glioma Not specified Not specified Not specified

Moderate

inhibition of

tumor growth[3]

Table 2: Radioprotective Effects of SR-717 in Mice

Mouse Strain
SR-717
Dosage &
Route

Treatment
Schedule

Radiation
Dose

Key Findings

C57BL/6
30 mg/kg,

Intraperitoneal

18 and 2 hours

before irradiation

8.0 Gy or 9.5 Gy

TBI

Improved

survival rate and

body weight;

protected against

intestinal and

hematopoietic

damage[4]

Note: Specific pharmacokinetic data for SR-717 free acid in mice, such as Cmax, Tmax, half-

life, and bioavailability, are not readily available in the public domain.

Signaling Pathway
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The primary mechanism of action for SR-717 is the activation of the cGAS-STING signaling

pathway.

Nucleus

SR-717

STING
(on ER)

activates

TBK1

recruits and activates

NF-κB

activates

IRF3

phosphorylates

p-IRF3
(Dimer)

dimerizes

Type I Interferons (IFN-α/β)

induces transcription

cluster_nucleus

p-NF-κB

Pro-inflammatory
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induces transcription
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SR-717 activates the STING pathway, leading to IFN and cytokine production.

Experimental Protocols
Protocol 1: Evaluation of SR-717 Antitumor Efficacy in a
Syngeneic Mouse Model
This protocol describes a general workflow for assessing the antitumor activity of SR-717 in a

subcutaneous tumor model.
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Experiment Setup

Treatment Phase

Endpoint Analysis

1. Cell Culture
(e.g., B16-F10, CT26)

2. Tumor Cell Implantation
(Subcutaneous injection into flank)

3. Tumor Growth Monitoring
(Measure tumor volume)

4. Randomization
(Group mice when tumors reach palpable size)

5. SR-717 Formulation
(e.g., in 10% DMSO + 40% PEG300

+ 5% Tween 80 + 45% Saline)
7. Vehicle Control Administration

6. SR-717 Administration
(e.g., 30 mg/kg IP daily)

8. Continued Monitoring
(Tumor volume and body weight)

9. Survival Analysis 10. Tumor Excision & Analysis
(e.g., IHC, Flow Cytometry)

Click to download full resolution via product page

Workflow for assessing in vivo antitumor efficacy of SR-717.
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Methodology:

Cell Culture: Culture B16-F10 (for C57BL/6 mice) or CT26 (for BALB/c mice) cells in

appropriate media until they reach the desired confluence for implantation.

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6

cells in 100 µL of PBS) into the flank of the mice.

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with

calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x

Width^2) / 2.

Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the

mice into treatment and control groups.

SR-717 Formulation: Prepare the SR-717 free acid formulation. A commonly used vehicle is

a suspension of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[1].

Administration: Administer SR-717 at the desired dosage (e.g., 30 mg/kg) via intraperitoneal

(IP) or intravenous (IV) injection according to the planned treatment schedule.

Endpoint Analysis: Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, tumors can be excised for further analysis, such as

immunohistochemistry for immune cell infiltration or flow cytometry. Survival should also be

monitored as a primary endpoint.

Protocol 2: Assessment of SR-717 as a Radioprotective
Agent
This protocol outlines a general procedure to evaluate the radioprotective effects of SR-717.

Methodology:

Animal Acclimation: Acclimate C57BL/6 mice to the facility for at least one week before the

experiment.
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SR-717 Administration: Administer SR-717 (30 mg/kg, IP) at 18 hours and 2 hours prior to

irradiation[4]. The control group should receive the vehicle.

Irradiation: Expose the mice to total body irradiation (TBI) at a specified dose (e.g., 8.0 Gy or

9.5 Gy).

Post-Irradiation Monitoring: Monitor the mice daily for survival and changes in body weight.

Hematological Analysis: At selected time points post-irradiation, collect blood samples for

complete blood counts (CBC) to assess hematopoietic damage and recovery.

Histopathological Analysis: At selected time points, euthanize a subset of mice and collect

tissues, particularly the small intestine, for histopathological analysis to assess radiation-

induced damage and regeneration of intestinal crypts.

Conclusion
SR-717 free acid is a potent STING agonist with demonstrated antitumor and radioprotective

effects in mouse models. The provided tables, signaling pathway diagram, and experimental

protocols offer a foundational guide for researchers to design and execute in vivo studies with

this compound. Careful consideration of the mouse strain, tumor model, and appropriate

vehicle for administration is crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3039196#sr-717-free-acid-dosage-for-mouse-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3039196#sr-717-free-acid-dosage-for-mouse-models
https://www.benchchem.com/product/b3039196#sr-717-free-acid-dosage-for-mouse-models
https://www.benchchem.com/product/b3039196#sr-717-free-acid-dosage-for-mouse-models
https://www.benchchem.com/product/b3039196#sr-717-free-acid-dosage-for-mouse-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3039196?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3039196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

